For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the AH1 Tumor Antigen: Origin, Discovery, and Methodologies
This guide provides a comprehensive overview of the AH1 antigen, a cornerstone in the study of tumor immunology and the development of cancer immunotherapies. We will delve into its origins, the pivotal experiments leading to its discovery, quantitative data regarding its expression, and detailed protocols for its study.
Origin and Discovery of the AH1 Antigen
The AH1 antigen is a non-mutated, immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs). Its discovery was a significant step in understanding how the immune system can recognize and respond to cancer cells.
Endogenous Retroviral Origin
AH1 is a nine-amino-acid peptide with the sequence SPSYVYHQF.[1][2] It is derived from the envelope glycoprotein (B1211001) gp70 of an endogenous murine leukemia virus (MuLV).[1] This retrovirus is present in the genome of many common laboratory mouse strains, including BALB/c mice.[3] While the expression of gp70 is silenced in most normal adult tissues, it is frequently reactivated and highly expressed in various murine tumor cell lines.[2][3][4][5] This tumor-specific expression pattern makes gp70, and by extension the AH1 peptide, a tumor-associated antigen.
The Seminal Discovery by Huang et al. (1996)
The AH1 antigen was first identified as the primary tumor rejection antigen of the CT26 murine colon carcinoma cell line in a landmark study by Huang and colleagues in 1996.[1] The researchers generated CTL lines from BALB/c mice that were immunized with a CT26 tumor cell line engineered to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune stimulator. These CTLs were capable of recognizing and killing CT26 tumor cells.
To identify the specific antigen recognized by these CTLs, the researchers employed a method of peptide elution followed by functional screening. They first purified MHC class I molecules from large quantities of CT26 tumor cells and then eluted the bound peptides. This complex mixture of peptides was then fractionated using reverse-phase high-performance liquid chromatography (HPLC). Each fraction was tested for its ability to sensitize a target cell line (that does not normally express the antigen) to lysis by the CT26-specific CTLs. A single, consistent bioactive fraction was identified, which was then further purified and sequenced, leading to the identification of the AH1 peptide.[1] This discovery highlighted that a potent anti-tumor CTL response could be directed against a single, immunodominant peptide derived from an endogenous retrovirus.
Quantitative Data
The following tables summarize key quantitative data related to the AH1 antigen and its source protein, gp70.
| Cell Line | Histology | Relative gp70 mRNA Expression (Normalized to β-actin)[4][5][6] |
| CT26 | Colon Carcinoma | High |
| 4T1 | Mammary Carcinoma | High |
| B16-F10 | Melanoma | High |
| RENCA | Renal Carcinoma | High |
| LLC | Lewis Lung Carcinoma | High |
| K7M2 | Osteosarcoma | High |
| Neuro-2a | Neuroblastoma | Moderate |
| NIH-3T3 | Fibroblast (non-tumorigenic) | Low/Undetectable |
| Normal Tissues (most) | - | Undetectable |
| Normal Testis | - | Detectable |
| Normal Cerebellum | - | Detectable |
Table 1: Relative expression of gp70 mRNA in various murine cell lines and tissues.
| Property | Description |
| Peptide Sequence | SPSYVYHQF[1][2] |
| Source Protein | Murine Leukemia Virus (MuLV) gp70 Envelope Protein[1] |
| MHC Restriction | H-2Ld[1] |
| Binding Affinity to H-2Ld | High[7] |
| Recognizing T-Cell Receptor (Example) | Vα4.11/Jα43 and Vβ8.3/Jβ2.6[7] |
Table 2: Properties of the AH1 peptide.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of the AH1 antigen.
Protocol for Identification of AH1 via Peptide Elution and CTL Screening
This protocol is based on the methodologies used in the mid-1990s for tumor antigen discovery.
Objective: To isolate and identify the antigenic peptide from a tumor cell line that is recognized by a tumor-specific CTL line.
Materials:
-
CT26 tumor cells (~10^9 to 10^10 cells)
-
Tumor-specific CTL line (e.g., anti-CT26 CTLs)
-
Target cells for cytotoxicity assay (e.g., P815 mastocytoma cells, which are H-2Ld positive but AH1 negative)
-
Lysis buffer (e.g., 0.5% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, and protease inhibitors)
-
Affinity chromatography column with an antibody specific for H-2Ld (e.g., mAb 28-14-8S)
-
10% acetic acid for peptide elution
-
Reverse-phase HPLC system with a C18 column
-
Solvents for HPLC: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B)
-
Chromium-51 (51Cr) for cytotoxicity assay
Procedure:
-
Cell Lysis and MHC Purification:
-
Harvest a large number of CT26 cells and wash them with PBS.
-
Lyse the cells in lysis buffer on ice for 1 hour.
-
Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.
-
Pass the supernatant through the H-2Ld specific antibody affinity column.
-
Wash the column extensively with buffer to remove non-specifically bound proteins.
-
-
Peptide Elution:
-
Elute the bound MHC-peptide complexes from the affinity column with 10% acetic acid.
-
Separate the peptides from the MHC heavy and light chains by centrifugation through a 10 kDa molecular weight cutoff filter. The peptides will be in the flow-through.
-
-
HPLC Fractionation:
-
Lyophilize the peptide-containing flow-through and resuspend in HPLC Solvent A.
-
Inject the peptide mixture onto the C18 RP-HPLC column.
-
Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).
-
Collect fractions at 1-minute intervals.
-
-
Screening Fractions with CTLs:
-
Label the target P815 cells with 51Cr.
-
In a 96-well plate, add a small aliquot of each HPLC fraction to the 51Cr-labeled target cells.
-
Add the anti-CT26 CTLs to the wells.
-
Incubate for 4-6 hours at 37°C.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of cell lysis.
-
Identify the fraction(s) that result in significant lysis of the target cells.
-
-
Peptide Sequencing:
-
Subject the bioactive HPLC fraction to further rounds of purification by HPLC using different gradient conditions.
-
Sequence the purified peptide using Edman degradation or mass spectrometry.
-
Protocol for Generation of AH1-Specific Cytotoxic T Lymphocytes (CTLs)
Objective: To generate a line of CTLs that are specific for the AH1 antigen.
Materials:
-
Spleen from a BALB/c mouse
-
AH1 peptide (SPSYVYHQF)
-
Irradiated (e.g., 3000 rads) splenocytes from a naive BALB/c mouse to serve as antigen-presenting cells (APCs)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant murine IL-2
Procedure:
-
Initial Stimulation:
-
Prepare a single-cell suspension of splenocytes from a BALB/c mouse.
-
In a 24-well plate, co-culture 5 x 10^6 responder splenocytes with 5 x 10^6 irradiated stimulator splenocytes.
-
Add the AH1 peptide to a final concentration of 1-10 µg/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Expansion and Restimulation:
-
After 5-7 days, harvest the viable lymphocytes by centrifugation over a Ficoll gradient.
-
Restimulate the lymphocytes with fresh irradiated, peptide-pulsed APCs.
-
Two days after restimulation, add recombinant murine IL-2 (e.g., 10-20 U/mL).
-
Continue to culture, adding fresh medium with IL-2 every 2-3 days.
-
Repeat the restimulation cycle every 7-10 days to expand the AH1-specific CTL population.
-
-
Verification of Specificity:
-
After 2-3 stimulation cycles, test the lytic activity of the CTL line against target cells pulsed with the AH1 peptide versus unpulsed target cells in a cytotoxicity assay.
-
Protocol for Standard Chromium Release Assay for CTL Cytotoxicity
Objective: To quantify the cytotoxic activity of an AH1-specific CTL line.
Materials:
-
AH1-specific CTLs (effector cells)
-
Target cells (e.g., P815)
-
Sodium chromate (B82759) (51Cr)
-
AH1 peptide
-
1% Triton X-100 solution (for maximum release)
-
Complete RPMI-1640 medium
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr.
-
Incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the cells 3-4 times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, add 100 µL of effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Add 100 µL of labeled target cells (10,000 cells).
-
For peptide-specific lysis, pre-incubate the target cells with 1 µg/mL of AH1 peptide for 30 minutes before adding effector cells.
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact.
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully harvest 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the AH1 antigen.
Experimental Workflow for AH1 Discovery
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. TCR V alpha 24 and V beta 11 coexpression defines a human NK1 T cell analog containing a unique Th0 subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Preparation of cDNA libraries for high-throughput RNA sequencing analysis of RNA 5′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of both T cell receptor V alpha and V beta variable region domains and alpha chain junctional region in viral antigen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient functional screening of a cellular cDNA library to identify severe fever with thrombocytopenia syndrome virus entry factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
